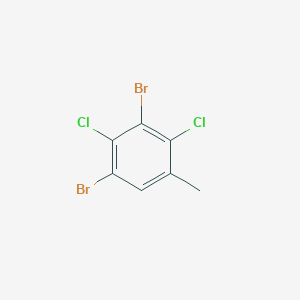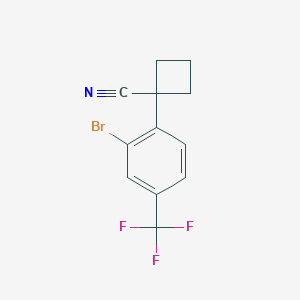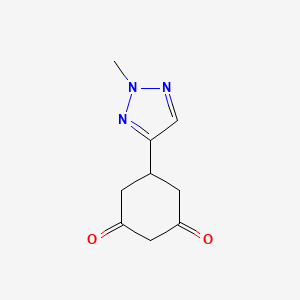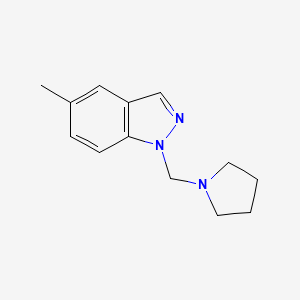
5-Methyl-1-(pyrrolidin-1-ylmethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(pyrrolidin-1-ylmethyl)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a methyl group at the 5-position and a pyrrolidin-1-ylmethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pyrrolidin-1-ylmethyl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Substitution at the 1-Position: The pyrrolidin-1-ylmethyl group can be introduced via nucleophilic substitution reactions, where the indazole is reacted with a suitable pyrrolidine derivative.
Methylation at the 5-Position: The methyl group can be introduced using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-(pyrrolidin-1-ylmethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-1-(pyrrolidin-1-ylmethyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-(pyrrolidin-1-ylmethyl)-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indazole: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain applications.
5-Methyl-1H-indazole: Lacks the pyrrolidin-1-ylmethyl group, which may affect its biological activity.
1-(Pyrrolidin-1-ylmethyl)-1H-indazole: Lacks the methyl group at the 5-position, which can influence its chemical reactivity and biological properties.
Uniqueness
5-Methyl-1-(pyrrolidin-1-ylmethyl)-1H-indazole is unique due to the presence of both the methyl group at the 5-position and the pyrrolidin-1-ylmethyl group at the 1-position. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
5-methyl-1-(pyrrolidin-1-ylmethyl)indazole |
InChI |
InChI=1S/C13H17N3/c1-11-4-5-13-12(8-11)9-14-16(13)10-15-6-2-3-7-15/h4-5,8-9H,2-3,6-7,10H2,1H3 |
Clave InChI |
AOBWQHGPYPBBQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(N=C2)CN3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


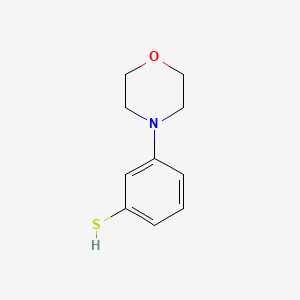
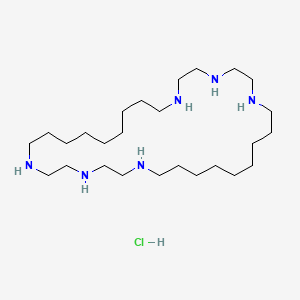
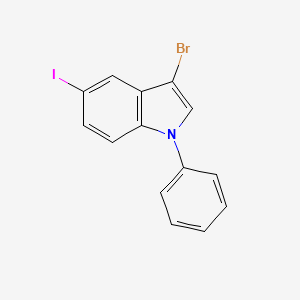
![(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
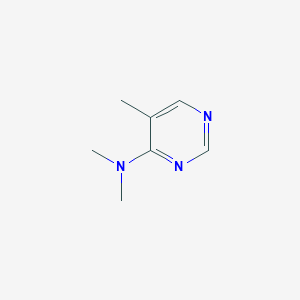
![4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B15245602.png)
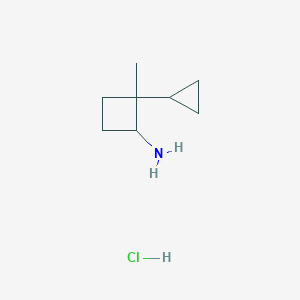
![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)

![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
